molecular formula C10H10N2O3 B1614548 5-(4-Methoxyphenyl)imidazolidine-2,4-dione CAS No. 6617-78-3

5-(4-Methoxyphenyl)imidazolidine-2,4-dione

Cat. No. B1614548
CAS RN: 6617-78-3
M. Wt: 206.2 g/mol
InChI Key: DXCSOTJUBCFLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)imidazolidine-2,4-dione, also known as gabapentin or Neurontin, is a synthetic compound that was originally developed as a treatment for epilepsy. Gabapentin has since been used to treat a variety of neurological and psychiatric disorders, including neuropathic pain, anxiety, bipolar disorder, and alcohol withdrawal syndrome. In recent years, gabapentin has also been studied for its potential use in treating addiction and substance abuse disorders.

Scientific Research Applications

DNA Binding Studies

One of the significant applications of imidazolidine derivatives, including 5-(4-Methoxyphenyl)imidazolidine-2,4-dione (MBI), is in DNA binding studies. Research by Shah et al. (2013) explored the DNA binding affinity of various imidazolidine derivatives, including MBI, using cyclic voltammetry and UV-Vis spectroscopy. They found that these compounds, due to their structural properties, could bind to DNA, suggesting potential applications in anticancer drug development (Shah et al., 2013).

Antitumor Activity

The antitumor activity of imidazolidine derivatives, including MBI, has been a focus in several studies. For instance, El-Sayed et al. (2018) conducted research on 4H-imidazole-4-one and imidazolidine-2,4-dione hybrids, assessing their antitumor activity against various cancer cell lines. Their findings revealed some compounds demonstrating notable cytotoxic potency, indicating the potential of these compounds, including MBI derivatives, in cancer therapy (El-Sayed et al., 2018).

Pharmacophoric Features for Cancer Treatment

Żesławska et al. (2019) studied the pharmacophoric features of imidazolidin-2,4-dione derivatives for inhibiting the ABCB1 cancer efflux pump. Their research demonstrated the significant inhibitory action and cytotoxic properties of these compounds in T-lymphoma, particularly in the case of multidrug resistance cells, highlighting the potential of MBI derivatives in cancer treatment (Żesławska et al., 2019).

Corrosion Inhibition

Another application of MBI derivatives is in the field of corrosion inhibition. Yadav et al. (2015) investigated the corrosion inhibition performance of synthesized indoline compounds, including a derivative of MBI, on N80 steel in hydrochloric acid. Their studies showed that these inhibitors were effective in reducing corrosion, suggesting practical applications in materials science (Yadav et al., 2015).

Synthesis and Crystal Structure

Aydin et al. (2013) focused on the synthesis and structural analysis of imidazolidine derivatives, which is crucial for understanding their chemical properties and potential applications in various fields, including pharmaceuticals (Aydin et al., 2013).

Electrophilic Nature and Stability

Hobbs et al. (2010) explored the stability and structure of potential N-heterocyclic carbene precursors with imidazolidine skeletons. Their findings about the electrophilic nature and stability of these compounds are important for their application in synthetic chemistry and drug design (Hobbs et al., 2010).

properties

IUPAC Name

5-(4-methoxyphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-7-4-2-6(3-5-7)8-9(13)12-10(14)11-8/h2-5,8H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCSOTJUBCFLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295358
Record name 5-(4-methoxyphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6617-78-3
Record name 6617-78-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-methoxyphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.0 g (40 mmol) of hydantoin, 30 ml of acetic acid and 2.0 ml (40 mmol) of bromine were mixed at room temperature. The reaction mixture was then vigorously stirred at a temperature of 60° C. for 2 hours. After cooling the reaction mixture to room temperature, 8.64 g (80 mmol) of anisol was added to the reaction mixture and the reaction was further conducted at a temperature of 100° C. for 6 hours. The resulting precipitate was recovered by filtration, washed with water, and then dried to obtain 3.96 g (yield 48%) of 5-(p-methoxyphenyl)hydantoin.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.64 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(4-Methoxyphenyl)imidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-(4-Methoxyphenyl)imidazolidine-2,4-dione
Reactant of Route 4
5-(4-Methoxyphenyl)imidazolidine-2,4-dione
Reactant of Route 5
5-(4-Methoxyphenyl)imidazolidine-2,4-dione
Reactant of Route 6
5-(4-Methoxyphenyl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.